Home > Products > Screening Compounds P10381 > hemoglobin Higashitochigi
hemoglobin Higashitochigi - 156798-49-1

hemoglobin Higashitochigi

Catalog Number: EVT-1520005
CAS Number: 156798-49-1
Molecular Formula: C14H23ClN4O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Hemoglobin Higashitochigi is classified as an unstable hemoglobin variant. It was first identified in Japan and is categorized under the broader group of hemoglobinopathies, which are disorders resulting from abnormalities in the hemoglobin molecule. The specific mutation involves the deletion of glycine residues, which can significantly affect the stability and functionality of the hemoglobin protein .

Synthesis Analysis

Methods

The synthesis of Hemoglobin Higashitochigi involves standard biochemical techniques used for isolating and characterizing hemoglobin variants. Initial studies typically include:

  • Sample Collection: Blood samples are obtained from individuals diagnosed with this hemoglobin variant.
  • Isolation: Hemoglobin is extracted from red blood cells using methods such as centrifugation and lysis.
  • Purification: Techniques like high-performance liquid chromatography (HPLC) are employed to separate different hemoglobin components based on their properties.

Technical details regarding the synthesis also include isotopic labeling methods that allow researchers to trace the incorporation of amino acids into the hemoglobin structure, providing insights into its biosynthesis and stability .

Molecular Structure Analysis

Structure and Data

The molecular structure of Hemoglobin Higashitochigi reveals significant alterations compared to normal adult hemoglobin. The deletion of glycine residues at positions 24 (B6) or 25 (B7) in the beta chain leads to structural instability.

Chemical Reactions Analysis

Reactions and Technical Details

Hemoglobin Higashitochigi undergoes various chemical reactions that are critical for its function:

Technical analyses often involve measuring the kinetics of these reactions under different conditions to assess how the mutations affect functionality .

Mechanism of Action

Process and Data

The mechanism of action for Hemoglobin Higashitochigi primarily revolves around its altered ability to transport oxygen:

  • Oxygen Delivery: The structural changes due to glycine deletions can hinder effective oxygen binding and release.
  • Clinical Implications: Patients with this variant may experience symptoms related to inadequate oxygen delivery, such as cyanosis. This occurs because the altered hemoglobin cannot maintain normal oxygen saturation levels in blood .

Data from clinical studies indicate that individuals with this variant may show varying degrees of cyanosis depending on the stability and functionality of their hemoglobin.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Hemoglobin Higashitochigi exhibits several distinctive physical and chemical properties:

  • Solubility: The solubility profile may differ from normal hemoglobins due to structural instability.
  • Stability: This variant is classified as unstable, leading to a higher propensity for denaturation under physiological conditions.
  • Spectroscopic Properties: Absorption spectra may show deviations from typical hemoglobins, indicating altered heme interactions.

Relevant data from spectroscopic analyses can provide insights into these properties, aiding in understanding how they contribute to clinical manifestations .

Applications

Scientific Uses

Research on Hemoglobin Higashitochigi serves multiple scientific purposes:

  • Clinical Diagnosis: Understanding this variant aids in diagnosing related blood disorders, particularly in populations where it is prevalent.
  • Biochemical Studies: It provides a model for studying protein stability, folding, and function in relation to genetic mutations.
  • Therapeutic Development: Insights gained from studying unstable variants like Hb Higashitochigi could inform therapeutic strategies for managing hemoglobinopathies.
Introduction to Hemoglobin Variants and Hemoglobin Higashitochigi

Historical Discovery and Nomenclature of Hemoglobin Higashitochigi

Hemoglobin Higashitochigi (Hb Ht) was first identified in 1993 through biochemical characterization of an unstable hemoglobin in a patient presenting with unexplained cyanosis. The variant was named after the Tochigi Prefecture region of Japan where the index case originated. Structural analysis revealed a unique in-frame deletion of a single glycine residue at either position β24(B6) or β25(B7) within the B-helix of the β-globin chain. This distinction (β24 vs. β25 deletion) remains unresolved due to methodological limitations of peptide mapping available at the time of discovery. The deletion occurs at a phylogenetically conserved site within the proximal heme pocket—a region critical for maintaining helical integrity and heme binding [1]. The molecular defect was designated under the Hb Ht nomenclature following the convention of naming hemoglobin variants after their geographic discovery location. No additional cases have been reported in the literature since its initial description, classifying it among the ultra-rare unstable hemoglobinopathies [1].

Classification Within Unstable Hemoglobinopathies

Hb Higashitochigi belongs to the molecular subgroup of deletional unstable hemoglobins, distinguished from the more common amino acid substitution variants (e.g., Hb Köln, Hb Wien). The deletion of glycine—a small, flexible residue critical for helical conformation—induces profound local structural perturbation. The B-helix participates directly in the hydrophobic heme pocket; deletion within this segment disrupts:

  • Heme-globin affinity: Loss of van der Waals contacts between the B-helix and the heme porphyrin ring destabilizes heme binding [6].
  • Helical dynamics: Glycine residues enable tight turns. Its removal creates a conformational "kink" that propagates instability to adjacent helices [6].
  • Solvent exposure: Heme becomes susceptible to displacement by water molecules, accelerating oxidation to methemoglobin and subsequent denaturation into hemichromes [6].

Table 2: Molecular Mechanisms of Hemoglobin Instability

MechanismStructural ConsequenceExample VariantsHb Higashitochigi Relevance
Amino acid substitutionDisruption of hydrophobic core or H-bondsHb Hammersmith (β42Phe→Ser)Absent
Deletion/InsertionHelical distortion & altered folding kineticsHb Gun Hill (5-AA deletion)Present
Polar residue in heme pocketHeme displacement by waterHb Bristol (β67Val→Asp)Absent
Surface mutationAltered solubility & precipitation tendencyHb Zürich (β63His→Arg)Absent

The biochemical phenotype includes:

  • Heat instability: Precipitation at temperatures >50°C significantly exceeds normal HbA [1] [6].
  • Heinz body formation: Intracellular precipitates of denatured hemoglobin detectable via supravital staining.
  • Increased auto-oxidation: Accelerated conversion of Fe²⁺ to Fe³⁰, generating reactive oxygen species and contributing to cyanosis via methemoglobin accumulation [1] [9].

Clinical Significance of Beta-Globin Chain Mutations

The β-globin B-helix mutations exemplify how localized structural defects manifest in systemic clinical phenotypes. For Hb Higashitochigi, key clinical implications include:

  • Cyanosis: Methemoglobinemia arises from heme loss and accelerated oxidation. The ferric (Fe³⁺) heme in methemoglobin cannot bind oxygen, causing impaired oxygen delivery and peripheral cyanosis without cardiopulmonary compromise [1] [9].
  • Chronic hemolytic anemia: Intracellular hemoglobin precipitation reduces erythrocyte lifespan via membrane damage and splenic sequestration. Reticulocytosis (5-15%) reflects compensatory erythropoiesis [6] [9].
  • Oxidative vulnerability: Infections or oxidant drugs can trigger acute hemolytic crises due to diminished reducing capacity in erythrocytes burdened with unstable hemoglobin [6].
  • Phenotypic variability: Unlike homozygous β-thalassemias, unstable hemoglobins typically show autosomal dominant inheritance—heterozygotes express both normal and abnormal chains, leading to clinical disease due to dominant-negative effects of the mutant tetramer [2] [9].

Table 3: Comparative Clinical Features of Unstable Hemoglobinopathies

Clinical ParameterHb HigashitochigiHb Wien (β130Tyr→Asp)Classical β-Thalassemia
Inheritance PatternAutosomal DominantAutosomal DominantAutosomal Recessive
CyanosisPresentAbsentAbsent
Baseline Hemoglobin (g/dL)7-10 (Compensated hemolysis)8-94-7 (Transfusion-dependent)
Reticulocyte CountElevated (5-15%)Elevated (5-10%)Markedly elevated
SplenomegalyVariableConsistentConsistent in untransfused
Precipitating FactorsInfections, oxidant drugsNone documentedInfections, hypersplenism

Diagnostic challenges arise from several factors:

  • Electrophoretic neutrality: The glycine deletion may not alter net charge, rendering Hb Ht undetectable by standard alkaline electrophoresis [9].
  • Biochemical testing dependence: Diagnosis relies on heat stability tests, isopropanol precipitation, and spectrophotometric quantification of methemoglobin [1] [6].
  • Genetic confirmation: DNA sequencing of the β-globin gene remains the gold standard to identify the precise deletion [1].

The rarity of Hb Higashitochigi underscores the necessity for specialized hematological evaluation in patients with unexplained cyanosis and hemolysis, particularly when conventional hemoglobin electrophoresis fails to detect an abnormality.

Properties

CAS Number

156798-49-1

Product Name

hemoglobin Higashitochigi

Molecular Formula

C14H23ClN4O3

Synonyms

hemoglobin Higashitochigi

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.